Thymidine 5'-triphosphate sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

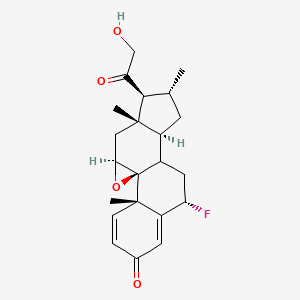

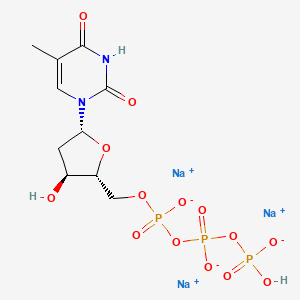

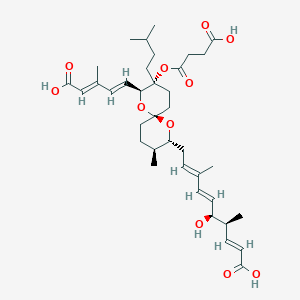

DTTP is a thymidine phosphate having a triphosphate group at the 5'-position. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate and a thymidine phosphate. It is a conjugate acid of a dTTP(3-).

Thymidine 5'-triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Thymidine-5'-triphosphate is a natural product found in Homo sapiens and Bos taurus with data available.

dTTP is a metabolite found in or produced by Saccharomyces cerevisiae.

科学的研究の応用

Enzyme Activity Assays : Thymidine 5'-triphosphate is used in enzyme assays for activities like thymidine kinase and thymidylate kinase. A method was developed using capillary electrophoresis for the simultaneous determination of thymidylate (TMP) and thymidine 5'-diphosphate (TDP) without using radioactive-labeled substrates (Tzeng & Hung, 2005).

Chemical Synthesis : Thymidine 5'-triphosphate is synthesized for research purposes, with methods developed for the efficient synthesis of 2′-deoxynucleoside-5′-O‐triphosphates (dNTPs), including thymidine‐5′‐O‐triphosphate (TTP), from corresponding nucleosides (Kore et al., 2012).

DNA Synthesis Studies : Research has used Thymidine 5'-triphosphate to study DNA synthesis in various cells, such as mouse thymocytes, showing its utility in understanding DNA replication and synthesis (Banfalvi et al., 1984).

Mitochondrial DNA Research : Studies have explored the incorporation of Thymidine 5'-triphosphate into mitochondrial DNA, highlighting its significance in mitochondrial research (Parsons & Simpson, 1967).

Cancer Research : Thymidine 5'-triphosphate's role in thymidylate synthase activity has been investigated for potential applications in cancer chemotherapy, as this pathway is crucial for DNA replication in cancer cells (Chu et al., 2003).

HIV Research : Thymidine 5'-triphosphate analogs have been studied for their inhibitory effects on HIV-1 reverse transcriptase, contributing to the development of anti-HIV drugs (Ma et al., 1992).

作用機序

Target of Action

Thymidine 5’-triphosphate sodium salt, also known as dTTP, primarily targets several enzymes involved in DNA synthesis and metabolism . These include Thymidine kinase, Anaerobic ribonucleoside-triphosphate reductase, Thymidylate kinase, Glucose-1-phosphate thymidylyltransferase, and DNA primase/helicase . These enzymes play crucial roles in DNA replication, repair, and cell proliferation .

Mode of Action

dTTP interacts with its targets by serving as a substrate for these enzymes . For instance, it is used by DNA polymerases during DNA synthesis, where it pairs with adenine in the DNA strand being synthesized . It also acts as an allosteric regulator of other nucleotides’ metabolism .

Biochemical Pathways

dTTP is involved in the DNA synthesis pathway, where it is incorporated into the growing DNA strand during replication . It is also part of the nucleotide metabolism, where it can regulate the metabolism of other nucleotides .

Result of Action

The primary result of dTTP’s action is the successful synthesis of DNA, which is essential for cell replication and survival . By serving as a building block for DNA, it enables the genetic information to be accurately copied and passed on to the next generation of cells .

Action Environment

The action of dTTP is influenced by various environmental factors. For instance, the pH and ionic conditions of the cellular environment can impact the efficiency of dTTP incorporation into DNA . Additionally, the presence of other nucleotides and the overall state of the cell (such as whether it is in the replication phase or not) can also influence the utilization of dTTP .

Safety and Hazards

将来の方向性

Thymidine 5’-triphosphate sodium salt solution has been used as a standard to quantify each dNTP from cellular lysates by the liquid chromatography-mass spectrometry (LC-MS/MS) method . It has also been used as a component of the dNTP mix for labeling of ribosomal 18s rDNA probe and telomeric (TTAGG) n probe .

生化学分析

Biochemical Properties

Thymidine 5’-triphosphate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a substrate for thymidine-triphosphatase(s) (EC 3.6.1.39) and other Thymidine 5’-triphosphate hydrolyzing activities .

Cellular Effects

Thymidine 5’-triphosphate sodium salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study protein-metabolite interactions in the central metabolism of Escherichia coli .

Molecular Mechanism

At the molecular level, Thymidine 5’-triphosphate sodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a building block of DNA and acts as an allosteric regulator of other nucleotides’ metabolism .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Thymidine 5'-triphosphate sodium salt can be achieved by chemical synthesis using a series of reactions.", "Starting Materials": [ "Thymidine", "Triphosphoric acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Thymidine is first converted to Thymidine 5'-monophosphate by reacting it with Triphosphoric acid in the presence of Sodium hydroxide.", "The resulting Thymidine 5'-monophosphate is then phosphorylated twice using Triphosphoric acid in the presence of Sodium hydroxide to yield Thymidine 5'-diphosphate.", "Thymidine 5'-diphosphate is further phosphorylated using Triphosphoric acid in the presence of Sodium hydroxide to yield Thymidine 5'-triphosphate.", "The Thymidine 5'-triphosphate is then converted to its sodium salt form by reacting it with Sodium hydroxide in Methanol and Acetone." ] } | |

CAS番号 |

18423-43-3 |

分子式 |

C10H17N2Na3O14P3 |

分子量 |

551.14 g/mol |

IUPAC名 |

trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/t6-,7+,8+;;;/m0.../s1 |

InChIキー |

KAGDVGHPCCXAPY-SPSULGLQSA-N |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |

物理的記述 |

Odorless solid; [GE Healthcare MSDS] Solid |

関連するCAS |

27821-54-1 (tri-hydrochloride salt) |

同義語 |

Thymidine 5’-(Tetrahydrogen Triphosphate) Sodium Salt; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![URIDINE 5/'-DIPHOSPHO-N-ACETYLGLUCOSAMINE-[GLUCOSAMINE-6-3H(N)]](/img/no-structure.png)

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)